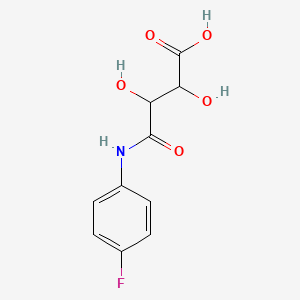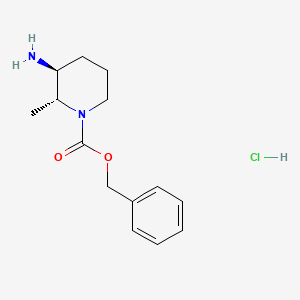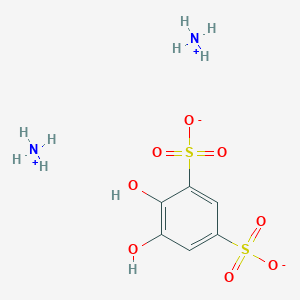![molecular formula C14H10N2O B13085461 Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors .
准备方法
The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of a pyridine derivative with a phenyl-substituted aldehyde under specific conditions. One common method involves the use of a Madelung or Fischer synthesis of indoles, which are then modified to produce the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the 3-position of the pyridine ring, using reagents like halogens or nitrosobenzene. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their activity, leading to a decrease in cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further development as a therapeutic agent.
相似化合物的比较
Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[3,2-c]pyridine: Known for its anticancer activities and ability to inhibit tubulin polymerization.
1H-pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications and are structurally similar to pyrrolopyridines. The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a promising candidate for targeted cancer therapy.
属性
分子式 |
C14H10N2O |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
phenyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h1-9H,(H,15,16) |
InChI 键 |
ZBZWALVQRVQDMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(C=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
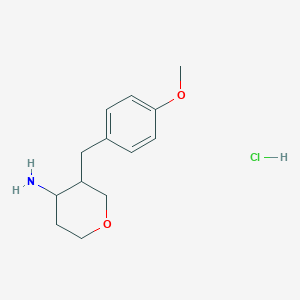
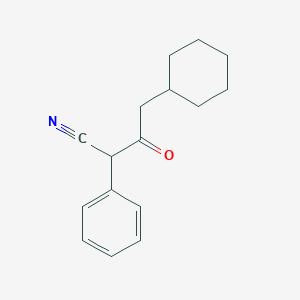
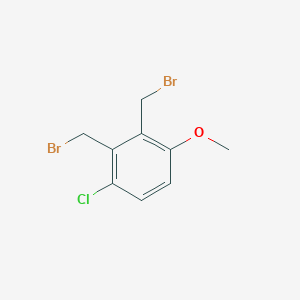
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
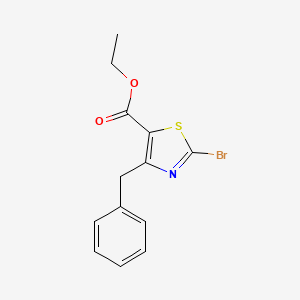

![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
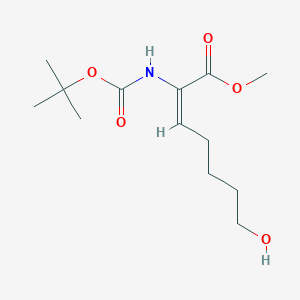
amine](/img/structure/B13085429.png)
